Cbl-b-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbl-b-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cbl-b-IN-2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Cbl-b-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the ubiquitin-proteasome pathway and its role in protein degradation.
Biology: Employed to investigate the regulation of immune responses and the role of Cbl-b in immune cell signaling.
Medicine: Explored as a potential therapeutic agent in cancer immunotherapy, particularly in enhancing the efficacy of immune checkpoint inhibitors.
Industry: Utilized in the development of novel immunomodulatory drugs and as a reference compound in drug discovery .
Mechanism of Action
Cbl-b-IN-2 exerts its effects by inhibiting the E3 ubiquitin-protein ligase activity of Cbl-b. This inhibition prevents the ubiquitination and subsequent degradation of target proteins, leading to enhanced immune cell activation and proliferation. The molecular targets of this compound include various signaling proteins involved in immune cell regulation, such as Vav1 and other downstream effectors .
Comparison with Similar Compounds
Cbl-b-IN-2 is unique in its high specificity and potency as a Cbl-b inhibitor. Similar compounds include:
Nx-1607: Another small-molecule inhibitor of Cbl-b, currently in clinical trials for cancer immunotherapy.
HOT-A and HOT-B: Allosteric inhibitors of Cbl-b that have shown promise in preclinical studies.
HST-1011: An orally bioavailable Cbl-b inhibitor that has advanced into clinical trials.
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetic properties, and clinical applications .
Properties
Molecular Formula |
C29H30F5N5O2 |
---|---|
Molecular Weight |
575.6 g/mol |
IUPAC Name |
6-[[(3R)-4,4-difluoro-3-methylpiperidin-1-yl]methyl]-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-4-(trifluoromethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C29H30F5N5O2/c1-18-12-38(7-6-28(18,30)31)13-19-8-22-23(24(9-19)29(32,33)34)14-39(26(22)40)21-5-3-4-20(10-21)27(15-41-16-27)11-25-36-35-17-37(25)2/h3-5,8-10,17-18H,6-7,11-16H2,1-2H3/t18-/m1/s1 |
InChI Key |
YQALLLNHBDHXFZ-GOSISDBHSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCC1(F)F)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(COC5)CC6=NN=CN6C)C(=C2)C(F)(F)F |
Canonical SMILES |
CC1CN(CCC1(F)F)CC2=CC3=C(CN(C3=O)C4=CC=CC(=C4)C5(COC5)CC6=NN=CN6C)C(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.